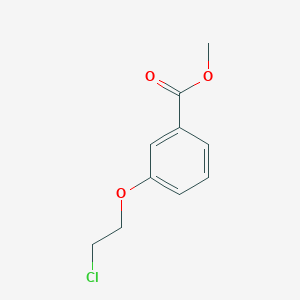

Methyl 3-(2-chloroethoxy)benzoate

Description

Significance of Benzoate (B1203000) Esters in Synthetic Methodologies

Benzoate esters are a cornerstone in organic synthesis, valued for their versatility as intermediates, protecting groups, and functional components in a wide array of products. chemicalbook.comwikipedia.org Their synthesis is commonly achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst or via transesterification. chemicalbook.comacs.orgmdpi.com This fundamental reaction allows for the creation of a vast library of benzoate derivatives.

In synthetic methodologies, benzoate esters serve several key roles:

Intermediates: They are stable, easily purified precursors for more complex molecules. The ester group can be hydrolyzed to regenerate the carboxylic acid or can direct the reactivity of the aromatic ring. wikipedia.org For example, methyl p-bromobenzoate is a key raw material for the antitumor drug pemetrexed (B1662193) disodium. mdpi.com

Protecting Groups: The benzoyl group is often used to protect hydroxyl groups in multifunctional molecules during synthesis. libretexts.org Its stability under various conditions and the ability to be removed by acid or base hydrolysis make it a reliable choice. libretexts.orgmdma.ch

Functional Molecules: The benzoate moiety itself is a key component in many functional materials and biologically active compounds. They are found in pharmaceuticals, such as inhibitors for enzymes like PDE4, and are widely used in the fragrance and flavor industries due to their characteristic scents. chemicalbook.comontosight.ainih.gov

The development of novel catalysts, such as reusable solid acids, is an active area of research aimed at making the synthesis of benzoate esters more efficient and environmentally sustainable. mdpi.com

Role and Reactivity of Chloroethoxy Moieties in Molecular Design

The chloroethoxy group, -O-CH₂CH₂-Cl, is a bifunctional moiety that introduces both an ether linkage and a reactive alkyl halide into a molecule. Its primary role in molecular design is to act as an electrophilic building block for carbon-carbon or carbon-heteroatom bond formation.

The key aspects of its reactivity include:

Nucleophilic Substitution: The terminal chlorine atom makes the adjacent carbon an electrophilic site, susceptible to attack by nucleophiles. This facilitates SN2 reactions, where the chloroethoxy group acts as a 2-carbon linker to introduce an ethoxy bridge. stackexchange.com A notable example is the use of a related compound, methyl (2-chloroethoxy)-acetate, in the synthesis of the antihistamine drug Cetirizine. wikipedia.org

Ether Stability: The ether linkage (-O-) is generally stable under a wide range of reaction conditions, providing a robust connection that persists through subsequent synthetic steps.

In the context of Methyl 3-(2-chloroethoxy)benzoate, the chloroethoxy group provides a reactive handle for further molecular elaboration, allowing for the attachment of various nucleophilic fragments to build more complex structures, while the methyl benzoate portion remains available for its own set of chemical transformations.

Historical Context of Related Chemical Architectures

The development of molecules containing substructures similar to this compound, namely halogenated ethers and benzoic acid derivatives, is intertwined with the history of modern chemistry, particularly in medicine and materials.

Halogenated Ethers: The study of halogenated ethers gained significant momentum in the mid-20th century with the search for ideal inhaled anesthetic agents. wikipedia.org Diethyl ether, while effective, was highly flammable. This led to the exploration of halogenated hydrocarbons like chloroform, and subsequently to the development of non-flammable halogenated ethers. wikipedia.org The introduction of agents like isoflurane, enflurane, and sevoflurane (B116992) in the latter half of the century revolutionized anesthesia by offering improved safety and efficacy. wikipedia.orgnih.gov This history highlights the profound impact that introducing halogen atoms into ether structures can have on their physical properties and biological activity.

Benzoic Acid Derivatives: Benzoic acid itself was discovered in the 16th century. researchgate.net Its derivatives have a long history of use, from early applications as food preservatives to their central role in the development of synthetic dyes and pharmaceuticals. The discovery of sulfanilamide, an antibacterial agent derived from a benzoic acid precursor, marked a pivotal moment in medicine. wikipedia.org Over the decades, the systematic exploration of substituted benzoic acids and their esters has led to countless new drugs, agrochemicals, and polymers. researchgate.netontosight.aipreprints.org

Current Research Landscape Pertaining to Halogenated Ethers and Benzoic Acid Derivatives

The research landscape for both halogenated ethers and benzoic acid derivatives remains vibrant, driven by the continuous search for new functionalities and applications.

Halogenated Ethers: Contemporary research on halogenated ethers extends beyond anesthesiology. They are investigated for use as flame retardants and in the synthesis of specialized polymers. wikipedia.org However, there is also growing scrutiny of their environmental impact and potential for long-term biological effects, such as neurodegeneration, which is an active area of preclinical investigation. nih.gov

Benzoic Acid Derivatives: These compounds are at the forefront of medicinal chemistry and materials science.

Medicinal Chemistry: Researchers are actively designing and synthesizing novel benzoic acid derivatives as potential treatments for a wide range of diseases, including cancer and inflammatory conditions like asthma and COPD. nih.govresearchgate.netpreprints.org Their ability to interact with biological targets makes them a versatile scaffold for drug discovery.

Materials Science: In nanotechnology, benzoic acid derivatives are being explored as small molecule inhibitors for area-selective atomic layer deposition (AS-ALD). mdpi.com Fluorinated benzoic acids, in particular, have shown promise in creating self-assembled monolayers that can block the deposition of materials on specific surfaces, a critical need for advanced semiconductor manufacturing. mdpi.com

The ongoing research into these classes of compounds underscores their enduring importance in science and technology, with a focus on creating highly specific, efficient, and safer chemical products.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₃ | N/A |

| Molecular Weight | 214.64 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 22129-22-8 | N/A |

Note: Data for this specific compound is limited. Properties are calculated based on its chemical structure.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

methyl 3-(2-chloroethoxy)benzoate |

InChI |

InChI=1S/C10H11ClO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3 |

InChI Key |

TXMXVNPSFXZYJO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Methyl 3 2 Chloroethoxy Benzoate

Direct Synthetic Routes to Methyl 3-(2-chloroethoxy)benzoate

The most direct and common synthetic route to this compound involves a two-step sequence starting from 3-hydroxybenzoic acid. First, the carboxylic acid functional group is esterified to form methyl 3-hydroxybenzoate. Subsequently, the phenolic hydroxyl group is etherified to introduce the 2-chloroethoxy moiety.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The initial step in the synthesis is the esterification of 3-hydroxybenzoic acid with methanol (B129727) to yield methyl 3-hydroxybenzoate. This reaction is a classic example of Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. iajpr.com

The reaction is typically carried out by refluxing a solution of 3-hydroxybenzoic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.commdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. uhamka.ac.id

To drive the reversible reaction towards the product side, an excess of methanol is often used, or the water generated during the reaction is removed. mdpi.com After the reaction is complete, the mixture is typically cooled, and the product is isolated by extraction and purified by recrystallization. prepchem.com

Table 1: Conditions for Fischer-Speier Esterification of 3-Hydroxybenzoic Acid

| Reactant | Reagent | Catalyst | Conditions | Product | Yield | Reference |

| 3-Hydroxybenzoic acid | Methanol | HCl (catalytic) | Reflux | Methyl 3-hydroxybenzoate | 61% | prepchem.com |

| Benzoic acids | Methanol | Zr/Ti Solid Acid | 120°C, 24h | Methyl benzoates | - | mdpi.com |

Etherification Strategies for the Chloroethoxy Moiety

Once methyl 3-hydroxybenzoate is obtained, the next step is the etherification of the phenolic hydroxyl group to introduce the 2-chloroethoxy side chain.

The Williamson ether synthesis is a widely used and robust method for preparing ethers, and it is the primary strategy for synthesizing this compound from methyl 3-hydroxybenzoate. masterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism. khanacademy.orgyoutube.com

The process involves two key steps:

Deprotonation: The phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated by a strong base to form a more nucleophilic phenoxide ion. Common bases used include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). khanacademy.orgyoutube.com

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic alkyl halide. For the synthesis of this compound, 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644) serves as the alkylating agent. The phenoxide displaces the halide ion (bromide being a better leaving group than chloride) in an Sₙ2 reaction to form the desired ether bond. masterorganicchemistry.com

The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which facilitates the Sₙ2 reaction. In some cases, a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. youtube.com

Table 2: Typical Reagents for Williamson Ether Synthesis

| Substrate | Base | Alkylating Agent | Solvent | Catalyst |

| Methyl 3-hydroxybenzoate | K₂CO₃, NaOH | 1-Bromo-2-chloroethane | Acetone, DMF | None |

| Phenols | NaOH | Methyl iodide | Water/Organic | Tetrabutylammonium bromide |

While the Williamson synthesis is the most common approach, other etherification methods exist in organic synthesis, though they are less frequently applied for this specific transformation. These include:

Catalytic Etherification: Phenols can be etherified by reaction with alcohols in the presence of specific catalysts, such as sulfated oxides of Group IB metals. google.com This method offers an alternative to using alkyl halides.

Palladium-Catalyzed Reactions: Modern cross-coupling reactions, often catalyzed by palladium complexes, have been developed for the formation of C-O bonds to create aryl ethers. frontiersin.orgorganic-chemistry.org These methods can offer high yields and functional group tolerance under mild conditions.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to various functional groups, including ethers, using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). organic-chemistry.org However, its atom economy is poor, making it less suitable for large-scale synthesis.

Precursor Synthesis and Elaborate Building Block Chemistry

The primary precursor for the synthesis of this compound is 3-hydroxybenzoic acid . The availability and synthesis of this key building block are crucial. Industrial production of 3-hydroxybenzoic acid can be achieved through several methods:

Alkali Fusion of Sodium 3-Sulfobenzoate: This is a common industrial method where sodium 3-sulfobenzoate is fused with an alkali, such as sodium hydroxide, at high temperatures (210-220 °C). Acidification of the resulting product mixture precipitates the crude 3-hydroxybenzoic acid, which is then purified by recrystallization. chemcess.com

From 3-Nitrobenzoic Acid: Another route involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by diazotization and subsequent hydrolysis of the diazonium salt. chemcess.com

From Sulfophthalic Acids: A process has been developed where sulfophthalic acids are reacted with an alkali metal hydroxide at high temperatures (200-300 °C) and pressures (10-30 bars) to produce 3-hydroxybenzoic acid in high yields. google.com

These methods provide access to the essential 3-hydroxybenzoic acid precursor, which serves as the foundational building block for the synthesis of this compound and a variety of other fine chemicals and pharmaceutical intermediates. chemcess.com

Synthesis of 2-Chloroethanol (B45725) Derivatives

The 2-chloroethoxy moiety is a key structural component of the target molecule. The primary precursor for this group is 2-chloroethanol (also known as ethylene (B1197577) chlorohydrin), a bifunctional molecule containing both an alkyl chloride and a primary alcohol. youtube.com 2-Chloroethanol itself is a commodity chemical, historically produced by the reaction of ethylene with hypochlorous acid. youtube.com

Derivatives of 2-chloroethanol are often prepared to facilitate specific synthetic transformations. For instance, in the context of ether synthesis, while 2-chloroethanol could be used directly, often a more reactive electrophile is desired. This can be achieved by converting the alcohol to a better leaving group or by using alternative starting materials. One common strategy is the reaction of an alcohol with a dihaloalkane, such as 1-bromo-2-chloroethane, where the more reactive bromide acts as the leaving group in a nucleophilic substitution, leaving the chloride intact on the ether chain.

Another approach involves the reaction of ethylene glycol methyl ether with a chlorinating agent like thionyl chloride (SOCl₂) to produce 2-chloroethyl methyl ether. diva-portal.org This method highlights the conversion of an alcohol to a chloride, a fundamental transformation in the preparation of such derivatives. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or N,N-dimethylaniline, to neutralize the acidic byproducts. diva-portal.org

A summary of reagents for preparing 2-chloroethanol and its derivatives is presented in Table 1.

| Starting Material | Reagent(s) | Product | Reference |

| Ethylene | Hypochlorous Acid (HOCl) | 2-Chloroethanol | youtube.com |

| Ethylene Glycol Methyl Ether | Thionyl Chloride (SOCl₂) | 2-Chloroethyl Methyl Ether | diva-portal.org |

| 2-Chloroethanol | Ethylene Oxide | 2-(2-Chloroethoxy)ethanol | prepchem.com |

Interactive Data Table 1: Synthesis of 2-Chloroethanol and Derivatives (This table summarizes key synthetic methods for 2-chloroethanol and related compounds.)

Preparation of Functionalized Benzoic Acid Precursors

The aromatic core of the target molecule is a functionalized benzoic acid. The key precursor for the synthesis of this compound is methyl 3-hydroxybenzoate. This compound provides the necessary phenolic hydroxyl group for the subsequent etherification step.

The synthesis of methyl 3-hydroxybenzoate is typically achieved through the Fischer esterification of 3-hydroxybenzoic acid. guidechem.commasterorganicchemistry.com This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). guidechem.commasterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol.

Alternative, more environmentally benign catalysts have been explored to replace corrosive mineral acids. masterorganicchemistry.com After the reaction, a work-up procedure involving neutralization with a weak base (e.g., sodium bicarbonate) and extraction is used to isolate the pure ester. guidechem.com

Interactive Data Table 2: Synthesis of Methyl 3-hydroxybenzoate (This table outlines typical conditions for the Fischer esterification of 3-hydroxybenzoic acid.)

| Reactant | Alcohol | Catalyst | Key Conditions | Yield | Reference |

| 3-Hydroxybenzoic Acid | Methanol | Hydrochloric Acid (catalytic) | Reflux, 24 hours | 61% | guidechem.com |

| 3-Hydroxybenzoic Acid | Methanol | Hydroxybenzenesulfonic Acid | Microwave, 90°C, 20 min | 84.1% | masterorganicchemistry.com |

Multi-step Reaction Sequences for Complex Intermediate Formation

The synthesis of this compound is accomplished by coupling the two key precursors, methyl 3-hydroxybenzoate and a 2-chloroethyl synthon. The most common and effective method for this transformation is the Williamson ether synthesis. youtube.comresearchgate.net

This reaction involves the deprotonation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate with a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide then acts as a nucleophile, attacking an electrophilic 2-chloroethyl source, such as 1-bromo-2-chloroethane. The use of 1-bromo-2-chloroethane is strategic, as the bromide is a better leaving group than chloride, allowing for selective displacement of the bromide while retaining the chloro group on the ether side chain.

Esterification: 3-Hydroxybenzoic acid is converted to methyl 3-hydroxybenzoate via Fischer esterification.

Etherification: The resulting methyl 3-hydroxybenzoate is reacted with a base and an electrophile like 1-bromo-2-chloroethane to form the final product, this compound.

This sequence provides a reliable and high-yielding route to the target compound, utilizing well-established and understood chemical reactions.

Exploration of Reaction Mechanisms Involving the Chloroethoxy Group

The chloroethoxy group in this compound is a primary alkyl halide, which dictates its reactivity profile, particularly in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1 and SN2) at the Alkyl Halide Center

The carbon-chlorine bond in the chloroethoxy moiety is polar, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). nih.gov

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. sigmaaldrich.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile, hence it is a bimolecular reaction. masterorganicchemistry.com

The SN1 mechanism is a two-step process. The first and rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. msu.edu The second step is the rapid attack of the nucleophile on the carbocation. sigmaaldrich.com The rate of an SN1 reaction depends only on the concentration of the substrate. researchgate.net

For this compound, the chloroethoxy group is a primary alkyl halide. Primary alkyl halides strongly favor the SN2 pathway. This is due to two main factors:

Steric Hindrance: The backside of the electrophilic carbon is relatively unhindered, allowing for easy approach by the nucleophile, which is a requirement for the SN2 mechanism. sigmaaldrich.com

Carbocation Stability: The formation of a primary carbocation, which would be required for an SN1 mechanism, is highly energetically unfavorable. youtube.com

Therefore, nucleophilic substitution reactions at the chloroethoxy center of this molecule are expected to proceed almost exclusively via the SN2 mechanism.

Interactive Data Table 3: Comparison of SN1 and SN2 Reaction Characteristics (This table provides a comparative overview of the key features of SN1 and SN2 reactions.)

| Feature | SN1 Reaction | SN2 Reaction |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate Preference | 3° > 2° > 1° > Methyl | Methyl > 1° > 2° > 3° |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Leaving Group | Good leaving group required | Good leaving group required |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

Stereochemical Outcomes and Stereoselectivity in Substitution

The stereochemical outcome of a nucleophilic substitution reaction is a key diagnostic feature of its mechanism.

SN2 reactions proceed with an inversion of stereochemical configuration at the reaction center. masterorganicchemistry.com This is because the nucleophile must attack from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This process is often likened to an umbrella turning inside out in the wind and is known as Walden inversion. nih.gov

SN1 reactions , proceeding through a planar carbocation intermediate, allow the nucleophile to attack from either face with nearly equal probability. sigmaaldrich.com This leads to a mixture of retention and inversion of configuration, resulting in a racemic or nearly racemic product if the starting material is chiral. nih.govmsu.edu

In the case of this compound, the carbon atom bearing the chlorine is not a stereocenter (it is bonded to two hydrogen atoms). Therefore, substitution reactions at this center will not result in the formation of enantiomers or diastereomers unless a chiral nucleophile is used to create a new stereocenter. However, the underlying principle of backside attack for the SN2 mechanism still governs the trajectory of the incoming nucleophile.

Influence of Substrate Structure on Reaction Kinetics

The structure of the substrate has a profound effect on the rates of both SN1 and SN2 reactions. guidechem.com For SN2 reactions, steric hindrance is the dominant factor. sigmaaldrich.com As the number of alkyl groups attached to the carbon bearing the leaving group increases (from primary to secondary to tertiary), the rate of SN2 reaction decreases dramatically due to the increased difficulty for the nucleophile to access the backside of the carbon atom.

For this compound, the reactive center is a primary alkyl halide (R-CH₂-Cl). This structure presents minimal steric hindrance, making it highly susceptible to SN2 attack. msu.edu The presence of the ether oxygen atom beta to the chloride does not significantly increase steric bulk and can have electronic effects. The electron-withdrawing nature of the distant benzoyl group is unlikely to have a major impact on the SN2 transition state at the chloroethoxy tail, as electronic effects diminish rapidly with distance. The primary nature of the substrate is the overwhelming factor favoring a rapid SN2 reaction over a very slow (or non-existent) SN1 reaction. youtube.com

Elimination Reactions (E1 and E2)

The 2-chloroethoxy group of this compound is susceptible to elimination reactions, which can proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms to yield Methyl 3-(vinyloxy)benzoate. The prevailing pathway is dictated by the reaction conditions, particularly the strength of the base, the solvent, and the temperature. byjus.comlibretexts.org

E1 Mechanism: This two-step mechanism is favored by weak bases and polar protic solvents, which can stabilize the carbocation intermediate. byjus.comlibretexts.org The reaction is initiated by the slow departure of the chloride leaving group, forming a primary carbocation. This is a high-energy intermediate, and its formation is the rate-determining step. A weak base then abstracts a proton from the adjacent carbon to form the alkene.

E2 Mechanism: Strong, sterically hindered bases and aprotic solvents promote the E2 pathway, which is a concerted, one-step process. masterorganicchemistry.com The base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, while simultaneously the C-Cl bond breaks and the double bond forms. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. byjus.com

The choice of base is critical in directing the elimination pathway. For instance, using a strong, bulky base like potassium tert-butoxide in a non-polar solvent would strongly favor the E2 mechanism. Conversely, solvolysis in a polar protic solvent like ethanol (B145695) would favor an E1 pathway.

| Elimination Pathway | Favored by | Product |

| E1 | Weak bases, polar protic solvents | Methyl 3-(vinyloxy)benzoate |

| E2 | Strong, sterically hindered bases, aprotic solvents | Methyl 3-(vinyloxy)benzoate |

The synthesis of vinyl ethers from 2-chloroethyl ethers has been documented, with one method involving the thermal decomposition of 1,1-di(2-chloroethoxy)ethane in the presence of an acidic catalyst to produce 2-chloroethyl vinyl ether. google.com Another approach utilizes calcium carbide in the presence of a superbasic catalytic system (KOH/DMSO) for the vinylation of alcohols, which could be conceptually adapted. rsc.org

Intramolecular Cyclization Reactions

The structure of this compound is amenable to intramolecular cyclization, where the oxygen of the benzoate group can act as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This would lead to the formation of a five-membered heterocyclic ring. Such reactions are often facilitated by a base to deprotonate the phenolic oxygen (if the ester were hydrolyzed first) or proceed via direct nucleophilic attack.

Studies on related systems, such as the intramolecular hydroalkoxylation/cyclization of unactivated alkenols catalyzed by lanthanide triflates, demonstrate the feasibility of forming five- and six-membered oxygen heterocycles. organic-chemistry.org In such reactions, the formation of five-membered rings is generally kinetically favored over six-membered rings. organic-chemistry.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the efficiency of the cyclization. For instance, the use of Brønsted acidic carbonaceous materials has been shown to catalyze intramolecular cyclization to form benzo[a]carbazole derivatives. rsc.org

Derivatization and Functional Group Interconversions

Modification of the Chloroethoxy Moiety

The chloroethoxy group offers several avenues for derivatization. The chlorine atom can be displaced by a variety of nucleophiles in SN2 reactions. Examples of such transformations could include:

Azide (B81097) Substitution: Reaction with sodium azide to introduce an azido (B1232118) group, which can be further reduced to an amine.

Cyanide Substitution: Reaction with sodium cyanide to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Thiol Substitution: Reaction with a thiol to form a thioether.

These substitutions would typically be carried out in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species.

Transformations of the Benzoate Ester Group

The methyl benzoate moiety can undergo several classical ester transformations:

Hydrolysis/Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-chloroethoxy)benzoic acid, under either acidic or basic conditions. quora.comyoutube.com Basic hydrolysis (saponification) using a base like sodium hydroxide is typically irreversible due to the formation of the carboxylate salt. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. youtube.com Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. chegg.com

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol in the presence of sulfuric acid would yield Ethyl 3-(2-chloroethoxy)benzoate. ucla.edu The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu Catalytic systems based on hydroxyapatite (B223615) supported zinc chloride have also been shown to be effective for the transesterification of methyl benzoate. researchgate.net

| Reaction Type | Reagents | Product |

| Saponification | 1. NaOH, H₂O, heat; 2. H⁺ | 3-(2-chloroethoxy)benzoic acid |

| Acid Hydrolysis | H₃O⁺, heat | 3-(2-chloroethoxy)benzoic acid |

| Transesterification | R'OH, H⁺ or base catalyst | 3-(2-chloroethoxy)benzoate of R' |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions

The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the meta-directing ester group and the ortho-, para-directing alkoxy group. In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. masterorganicchemistry.commsu.edulibretexts.org The alkoxy group is a more powerful activating group than the deactivating ester group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the alkoxy group, which are positions 2, 4, and 6.

A well-studied example of EAS on a related compound is the nitration of methyl benzoate, which yields predominantly methyl 3-nitrobenzoate because the ester group is deactivating and meta-directing. rsc.org However, in our target molecule, the activating alkoxy group would direct the incoming electrophile to the ortho and para positions relative to it. The steric hindrance at position 2 (between the two substituents) might favor substitution at positions 4 and 6. The nitration of aromatic compounds can be achieved with high regioselectivity using various nitrating agents and conditions. researchgate.netrsc.orgnih.gov

Nucleophilic aromatic substitution (SNAr) on the aromatic ring is less likely as it typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group on the ring, which is not the case here. uomustansiriyah.edu.iqwikipedia.orgbritannica.comlibretexts.orgck12.org

Catalytic Approaches and Optimized Synthetic Protocols

Modern catalytic methods offer powerful tools for the functionalization of molecules like this compound.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for the direct functionalization of arenes. acs.orgrsc.orgnih.govacs.org Rhodium and palladium catalysts are particularly effective in directing the functionalization of C-H bonds ortho to existing functional groups that can act as directing groups. acs.orgrsc.orgnih.govacs.orgrsc.org The ester group in this compound could serve as a directing group to facilitate ortho-olefination or arylation. acs.org Weakly coordinating ether oxygens can also direct C-H activation.

Metal-Catalyzed Coupling Reactions

The structure of this compound, featuring an aryl ring and an alkyl chloride, presents opportunities for various metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While direct C-H activation of the aromatic ring is a possibility, the chloroethoxy group provides a reactive handle for substitution reactions. Palladium-catalyzed reactions, in particular, are a cornerstone for such transformations. researchgate.netcuny.edu

For instance, the chloro group can be targeted in coupling reactions. Although aryl chlorides are generally less reactive than bromides or iodides, the development of specialized palladium catalysts with bulky, electron-rich phosphine ligands has enabled their efficient use. cuny.edu A hypothetical Suzuki coupling reaction could involve the reaction of this compound with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals and materials science.

Table 1: Hypothetical Palladium-Catalyzed Suzuki Coupling Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(II) Acetate with a phosphine ligand (e.g., SPhos) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Toluene/Water mixture |

| Temperature | 80-110 °C |

| Reactants | this compound, Arylboronic Acid |

Ruthenium is another metal that has shown promise in catalyzing the cleavage of C-O bonds, which could be relevant for modifying the ether linkage in this compound under specific conditions. rsc.org These advanced catalytic systems allow for the construction of complex molecules from readily available starting materials. ethz.ch

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems, often providing complementary reactivity and selectivity. For a substrate like this compound, organocatalysts could be employed in several ways.

For example, the carbonyl group of the methyl ester could be activated by a Lewis basic organocatalyst, such as a tertiary amine or a phosphine, facilitating nucleophilic attack. Alternatively, the chloroethoxy side chain could be the site of an organocatalyzed nucleophilic substitution. Chiral organocatalysts could potentially be used to introduce stereocenters in reactions involving this prochiral molecule, although specific applications for this compound are not extensively documented. The principles of organocatalysis, however, suggest a range of possible transformations, from functional group interconversions to the formation of new carbon-carbon bonds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. rasayanjournal.co.inajrconline.org By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. arkat-usa.org

The synthesis of esters, such as this compound itself, can be expedited using microwave technology. For example, the esterification of 3-(2-chloroethoxy)benzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid, can be completed in minutes under microwave irradiation, whereas conventional refluxing might take several hours. chemicaljournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 5-15 minutes |

| Temperature | Reflux temperature of methanol (approx. 65°C) | Controlled, up to 100°C (in a sealed vessel) |

| Yield | Moderate to good | Often higher |

| Energy Efficiency | Lower | Higher |

This acceleration is attributed to the efficient absorption of microwave energy by polar molecules, such as the alcohol and the carboxylic acid, leading to rapid localized heating. chemicaljournals.com This technique is particularly beneficial for high-throughput synthesis and the rapid optimization of reaction conditions in medicinal and materials chemistry research. nih.gov

Green Chemistry Principles in Synthetic Design and Process Optimization

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and economically viable processes. This involves considering the entire lifecycle of the synthesis, from starting materials to waste generation.

Solvent-Free and Environmentally Benign Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. One approach is to conduct reactions in a solvent-free environment, where the reactants themselves act as the solvent. chemicaljournals.com For example, a high-temperature, solvent-free reaction between methyl 3-hydroxybenzoate and 1,2-dichloroethane with a solid base could potentially form this compound, minimizing solvent waste.

Alternatively, the use of environmentally benign solvents like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants for the synthesis of this compound may have low water solubility, the use of phase-transfer catalysts can facilitate reactions in aqueous systems. researchgate.net

Atom Economy and Reaction Efficiency Improvements

Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final product. primescholars.comrsc.org Syntheses with high atom economy are inherently "greener" as they generate less waste. Addition and rearrangement reactions are 100% atom-economical by definition, while substitution and elimination reactions are less so. primescholars.comrsc.org

The synthesis of this compound from methyl 3-hydroxybenzoate and 1,2-dichloroethane is a substitution reaction. In this process, one chlorine atom is incorporated into the product, while the other is eliminated as part of a salt byproduct (e.g., sodium chloride), leading to an atom economy of less than 100%.

Reaction: C₈H₈O₃ (methyl 3-hydroxybenzoate) + C₂H₄Cl₂ (1,2-dichloroethane) + NaOH → C₁₀H₁₁ClO₃ (this compound) + NaCl + H₂O

Improving reaction efficiency involves optimizing conditions to maximize the yield and selectivity towards the desired product, thereby reducing the formation of byproducts and the consumption of raw materials. buecher.de

Waste Minimization Strategies

Minimizing waste is a critical aspect of green chemistry and process optimization. researchgate.net This can be achieved through several strategies:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities can drastically reduce waste. For example, using a catalytic amount of a phase-transfer catalyst in the synthesis of this compound is preferable to using a large excess of one of the reactants.

Recycling: Solvents and catalysts should be recycled wherever possible. For instance, after a reaction, a high-boiling point solvent could be recovered by distillation and reused in subsequent batches.

Process Intensification: Techniques like continuous flow chemistry can lead to better process control, higher yields, and less waste compared to traditional batch processing. A patent for a related compound highlights how a continuous reaction process can embody the principles of green chemistry. google.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be safer, more efficient, and more sustainable.

Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 3 2 Chloroethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment and connectivity of atoms can be constructed.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of Methyl 3-(2-chloroethoxy)benzoate is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show a complex pattern of multiplets for the four protons on the benzene (B151609) ring. The aliphatic region will feature signals for the methyl ester and the chloroethoxy groups.

The protons on the benzene ring (H-2, H-4, H-5, and H-6) are chemically non-equivalent and would likely appear in the range of δ 7.0–8.0 ppm. The exact chemical shifts and coupling patterns arise from their positions relative to the electron-withdrawing ester group and the electron-donating ether linkage. The methyl protons of the ester group (H-10) are expected to be a sharp singlet around δ 3.9 ppm. The two methylene (B1212753) groups of the chloroethoxy side chain (H-8 and H-9) would appear as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the oxygen (H-8) would be downfield compared to the one attached to the chlorine (H-9), owing to the differing electronegativity of the adjacent atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.65 | d | ~2.5 | 1H |

| H-4 | 7.15 | dd | ~8.2, 2.5 | 1H |

| H-5 | 7.38 | t | ~8.2 | 1H |

| H-6 | 7.60 | ddd | ~8.2, 2.5, 1.0 | 1H |

| H-8 | 4.25 | t | ~5.5 | 2H |

| H-9 | 3.85 | t | ~5.5 | 2H |

| H-10 | 3.90 | s | - | 3H |

Two-Dimensional (2D) NMR Techniques

2D NMR experiments provide correlational information between nuclei, which is invaluable for piecing together the molecular structure.

The COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, the COSY spectrum would be expected to show correlations between the aromatic protons, confirming their neighboring relationships on the benzene ring. A key correlation would also be observed between the two methylene groups of the chloroethoxy chain (H-8 and H-9), appearing as a cross-peak connecting their respective triplet signals.

The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This experiment would definitively link the proton signals to their attached carbon atoms. For instance, the singlet at δ 3.90 ppm would correlate with the carbon signal at δ 52.3 ppm, confirming the assignment of the methyl ester group. Similarly, the aromatic proton signals would be correlated with their corresponding aromatic carbon signals, and the methylene proton signals (H-8 and H-9) would be linked to their respective carbon signals (C-8 and C-9).

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

The methyl protons (H-10) showing a correlation to the carbonyl carbon (C-7).

The aromatic protons showing correlations to neighboring carbons and the carbons of the ester and ether functional groups, helping to confirm their positions on the ring. For example, H-2 and H-4 would be expected to show correlations to the ether-linked carbon C-3.

The methylene protons of the ethoxy group (H-8) showing a correlation to the aromatic carbon C-3.

Together, these advanced NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound, confirming the connectivity of all atoms within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of atomic nuclei, typically protons. This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei, making it highly sensitive to short internuclear distances (typically < 5 Å).

For this compound, a NOESY experiment would be instrumental in confirming the connectivity and spatial arrangement of the substituent groups on the benzene ring. Specifically, it would be expected to show correlations between the protons of the methoxy (B1213986) group and the aromatic protons, as well as between the protons of the chloroethoxy group and the aromatic protons.

Expected NOESY Correlations:

A hypothetical NOESY spectrum of this compound would likely reveal the following key spatial correlations:

Proximity of the Methoxy Group to the Aromatic Ring: Cross-peaks would be anticipated between the singlet signal of the methoxy protons (-OCH₃) and the signals of the aromatic protons at positions 2 and 4 of the benzene ring. This would confirm the close spatial relationship between the ester group and the adjacent aromatic protons.

Proximity of the Chloroethoxy Group to the Aromatic Ring: Correlations would be expected between the methylene protons of the chloroethoxy group (-OCH₂CH₂Cl) and the aromatic protons at positions 2 and 4. Specifically, the protons of the -OCH₂- group would show stronger NOEs to the adjacent aromatic protons.

Intra-substituent Correlations: NOE cross-peaks would also be observed between the two methylene groups within the chloroethoxy substituent (-OCH₂CH₂Cl), confirming their direct connectivity.

The absence of NOE correlations between protons that are distant in the molecule would further support the proposed structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the m/z value with high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₁ClO₃), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Exact Mass of this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |

| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Oxygen | ¹⁶O | 15.994915 | 3 | 47.984745 |

| Total | 214.039673 |

An experimental HRMS measurement yielding a value very close to 214.0397 would provide strong evidence for the elemental composition C₁₀H₁₁ClO₃. The presence of the chlorine isotope ³⁷Cl would also be observed as an M+2 peak with an intensity of approximately one-third of the molecular ion peak, further confirming the presence of a chlorine atom.

Electron ionization (EI) mass spectrometry is a common technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The analysis of these fragmentation patterns provides valuable information about the compound's structure. researchgate.netlibretexts.org

The fragmentation of this compound under EI-MS would be expected to proceed through several characteristic pathways:

Loss of the Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (·OCH₃), resulting in the formation of an acylium ion. researchgate.net For this compound, this would lead to a fragment with an m/z of 183.

Loss of the Chloroethoxy Group: Cleavage of the ether bond could result in the loss of the chloroethoxy group, leading to a fragment corresponding to the methyl 3-hydroxybenzoate cation.

Cleavage of the Chloroethoxy Chain: Fragmentation within the chloroethoxy side chain is also likely. This could involve the loss of a chloroethyl radical (·CH₂CH₂Cl) or ethylene (B1197577) chloride (C₂H₄Cl).

Formation of the Benzoyl Cation: Loss of the entire ester and ether substituents could lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which could further lose CO to give the phenyl cation (C₆H₅⁺) at m/z 77. chemicalbook.com

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 214/216 | [M]⁺˙ (Molecular ion) |

| 183/185 | [M - ·OCH₃]⁺ |

| 151 | [M - C₂H₄Cl]⁺ |

| 121 | [M - C₂H₄Cl - OCH₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

The analysis of these fragments and their relative abundances would provide strong confirmation of the structure of this compound.

Hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the separation, identification, and quantification of compounds in complex mixtures. dphen1.comshimadzu.comuin-alauddin.ac.idnih.govnih.govresearchgate.net

GC-MS Analysis: Given its expected volatility, this compound would be amenable to GC-MS analysis. uin-alauddin.ac.idnih.govresearchgate.net This technique would provide a retention time for the compound, which is a characteristic property under specific chromatographic conditions, and a mass spectrum for identification. GC-MS is particularly useful for purity assessment and the identification of any volatile impurities.

LC-MS/MS Analysis: LC-MS/MS offers high sensitivity and selectivity and is suitable for the analysis of a wide range of compounds. dphen1.comshimadzu.comnih.gov For this compound, an LC-MS/MS method could be developed for its trace-level detection and quantification. In a tandem mass spectrometry experiment, the molecular ion (or a prominent fragment ion) would be selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and is widely used in quantitative analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. It measures the absorption of infrared radiation by the sample, which causes vibrations of the molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". scholarsresearchlibrary.comdocbrown.info

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. esisresearch.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester (asymmetric) |

| ~1100 | C-O stretch | Ether (asymmetric) |

| ~750-690 | C-Cl stretch | Alkyl Halide |

| ~700-600 | C-H bend | Aromatic (meta-disubstituted) |

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1300-1000 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed above and below 3000 cm⁻¹, respectively. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum. The pattern of the aromatic C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted benzene ring, characteristic bands are expected in this region.

Electronic Transitions and Chromophore Characterization via UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is expected to be dominated by the transitions associated with the benzene ring and the carbonyl group of the ester function, which together form the principal chromophore. Substituted benzoic acids and their esters typically exhibit two main absorption bands in the ultraviolet (UV) region: the B-band (or E2-band) and the C-band (or B-band). researchgate.netrsc.org

The B-band, appearing at shorter wavelengths, is a high-intensity absorption arising from a π → π* transition within the benzene ring, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For benzoic acid itself, this band is observed around 230 nm. rsc.org The presence of the 3-(2-chloroethoxy) substituent is anticipated to cause a slight bathochromic (red) shift of this band due to the auxochromic effect of the ether oxygen's lone pairs extending the conjugated system.

The C-band, which is found at longer wavelengths, is a lower-intensity absorption and is also a π → π* transition, but it is symmetry-forbidden in benzene and becomes allowed upon substitution. researchgate.net For benzoic acid, this band is a broad peak centered around 274 nm. rsc.org The substitution pattern of this compound is expected to influence the position and intensity of this band. Additionally, a weak n → π* transition associated with the carbonyl group of the ester is expected at longer wavelengths, though it may be obscured by the more intense π → π* bands.

The following table summarizes the typical UV-Vis absorption data for related benzoate (B1203000) compounds, providing a basis for estimating the spectral characteristics of this compound.

| Compound | B-band (λmax, nm) | C-band (λmax, nm) | Solvent |

| Benzoic Acid (neutral) | 230 | 274 | Water (pH 2.5) |

| Benzoate Anion | 225 | 269 | Water (pH 8) |

| Sodium Benzoate | 224 | - | Water |

Data compiled from existing literature on substituted benzoates. rsc.orgnih.gov

X-ray Diffraction Studies for Solid-State Structure

The solid-state structure of this compound can be definitively determined through X-ray diffraction analysis. While specific crystallographic data for this compound has not been published, analysis of related structures provides insight into its likely crystalline architecture.

Single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. The conformation will be influenced by the steric and electronic interactions between the ester group and the 2-chloroethoxy side chain. The flexibility of the ethoxy chain allows for multiple potential conformations. The crystal system and space group would also be determined, which are fundamental properties of the crystalline solid. For instance, related benzoate derivatives have been found to crystallize in various systems, including monoclinic and triclinic. nih.gov

The following table presents typical crystallographic data for a related benzoate compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Example: Anhydrous Metronidazole Benzoate nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.649(2) |

| b (Å) | 8.666(1) |

| c (Å) | 11.940(3) |

| α (°) | 76.70(2) |

| β (°) | 76.72(2) |

| γ (°) | 87.56(2) |

| Volume (ų) | 651.6(3) |

| Z | 2 |

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by various intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure.

Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are likely to be present. The oxygen atoms of the ester carbonyl group and the ether linkage can act as hydrogen bond acceptors, interacting with aromatic and aliphatic C-H groups of neighboring molecules.

π-Stacking: The planar benzene rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are a significant cohesive force in the crystals of many aromatic compounds. The offset or face-to-face arrangement and the interplanar distance would be key parameters of this interaction.

Halogen Bonding: The chlorine atom in the 2-chloroethoxy side chain could potentially participate in halogen bonding, where the electrophilic region on the chlorine atom interacts with a nucleophilic atom (like an oxygen atom) of an adjacent molecule.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility. The study of self-association of substituted benzoic acids in solution has shown that substituents on the benzene ring play a key role in determining the nature of these intermolecular interactions. acs.org

Computational Chemistry and Theoretical Investigations of Methyl 3 2 Chloroethoxy Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. This approach offers a favorable balance between accuracy and computational cost, making it a standard tool for studying the properties of moderately sized organic molecules. For a molecule like Methyl 3-(2-chloroethoxy)benzoate, DFT calculations are employed to determine its optimal three-dimensional structure, electronic properties, and charge distribution.

Geometry optimization is a computational process aimed at finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as this compound, which possesses several rotatable single bonds (e.g., C-O and C-C bonds in the chloroethoxy tail), multiple low-energy conformations may exist.

Conformational analysis involves a systematic search for these various stable conformers. By rotating the dihedral angles associated with the flexible bonds and performing a geometry optimization for each starting structure, a set of unique, stable conformers can be identified. The calculations, often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the optimized bond lengths, bond angles, and dihedral angles for each conformer. The relative energies of these conformers are then compared to identify the global minimum—the most stable conformation of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for a Hypothetical Global Minimum Conformer of this compound (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C-Cl | 1.80 Å | |

| Bond Angle | O=C-O (ester) | 124.0° |

| C-O-C (ether) | 118.5° | |

| C-C-Cl | 110.2° | |

| Dihedral Angle | Ar-C-O-C | 178.5° |

| O-C-C-Cl | 65.0° (gauche) | |

| Note: The data in this table is illustrative and represents typical values. It is not based on published results for this compound. |

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. These energy values are direct outputs of DFT calculations and are crucial for understanding charge transfer interactions within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Illustrative Energy (eV) |

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.20 |

| Energy Gap (ΔE) | 5.65 |

| Note: This data is for illustrative purposes only and does not represent actual calculated values for the specified compound. |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This distribution can be quantified through charge analysis methods, such as Mulliken population analysis, which partitions the total electron density among the atoms.

A more intuitive representation is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red denotes regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester and ether groups, and positive potential near the hydrogen atoms.

Thermochemical Property Prediction

Computational methods can also predict key thermochemical properties that are often difficult or costly to measure experimentally.

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It can be calculated computationally using atomization or isodesmic reaction schemes, which leverage the calculated total energies from DFT.

The enthalpy of vaporization (ΔHvap) is the energy required to transform one mole of a substance from a liquid to a gas. It can be estimated from computational models that account for intermolecular forces, though these calculations can be complex. These values are fundamental for understanding the compound's thermodynamic stability and phase behavior.

Computational chemistry is invaluable for studying reaction mechanisms. For instance, a potential reaction of this compound, such as a nucleophilic substitution at the carbon bearing the chlorine atom, can be modeled. DFT calculations can be used to determine the energies of the reactants, products, and any intermediates.

Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—can be located and characterized. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. A frequency calculation is performed on the TS geometry to confirm it is a true saddle point, characterized by a single imaginary frequency. This analysis reveals the energetic feasibility and pathway of a chemical reaction.

Substituent Effects and Reactivity Modeling

The reactivity of an aromatic ring is significantly influenced by the nature of its substituents. In the case of this compound, the chloroethoxy and ester groups play a crucial role in determining the electron density distribution and, consequently, the molecule's susceptibility to electrophilic and nucleophilic attack.

Influence of the Chloroethoxy and Ester Groups on Aromatic System Reactivity

Substituents on a benzene (B151609) ring can either activate or deactivate it towards electrophilic substitution. unizin.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. unizin.org This is primarily due to the substituent's ability to donate or withdraw electron density from the aromatic ring. Electron-donating groups make the ring more nucleophilic and thus more reactive towards electrophiles, whereas electron-withdrawing groups make it less nucleophilic. libretexts.org

The ester group (-COOCH₃) is generally considered a deactivating group. msu.edu The carbonyl carbon is electrophilic and withdraws electron density from the benzene ring through both inductive and resonance effects. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. lumenlearning.com Experimental data on the nitration of substituted benzenes show that an ester group significantly slows down the reaction rate compared to benzene. For instance, the relative rate of nitration for C₆H₅CO₂Et is 0.0037 compared to benzene (rate = 1). lumenlearning.com

The position of the substituents on the benzene ring is also critical. In this compound, the ester group is at position 1 and the chloroethoxy group is at position 3 (meta). This meta-substitution pattern will influence the directing effects for any further substitution reactions on the aromatic ring. Electron-withdrawing groups like the ester group are typically meta-directors, while groups with lone pairs like the chloroethoxy group are ortho-para directors. unizin.org The interplay of these directing effects would determine the regioselectivity of subsequent reactions.

Inductive and Resonance Effects

Inductive effects are transmitted through sigma (σ) bonds and arise from differences in electronegativity between atoms. lumenlearning.comlibretexts.org In this compound:

The ester group is inductively withdrawing (-I) due to the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) components.

The chloroethoxy group also exhibits an inductive withdrawal (-I) due to the electronegativity of the oxygen atom and the chlorine atom. The influence of the chlorine atom will be attenuated by its distance from the aromatic ring. ucsb.edu

Resonance effects (or mesomeric effects) involve the delocalization of pi (π) electrons across the aromatic system and the substituent. lumenlearning.comlibretexts.org

The ester group is a resonance-withdrawing group (-R). The π-electrons from the benzene ring can be delocalized onto the carbonyl group, as shown in resonance structures. This withdrawal of electron density deactivates the ring. lumenlearning.com

The chloroethoxy group is a resonance-donating group (+R). The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. lumenlearning.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. researchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined properties. researchgate.net

Development of Predictive Models

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For predicting properties of this compound, a relevant dataset would include a diverse range of aromatic esters. nih.govresearchgate.net

Molecular Descriptor Calculation: A wide variety of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure, such as topological, geometrical, electronic, and physicochemical properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and k-Nearest Neighbors (kNN), are used to build a mathematical relationship between the descriptors and the property. youtube.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. osti.gov

Predictive QSAR/QSPR models have been developed for various properties of aromatic compounds, including their biodegradability and physicochemical properties like boiling point. nih.govtandfonline.com For instance, the OPERA models are a suite of freely available, validated QSAR/QSPR models for predicting various chemical properties. osti.gov

Correlation of Molecular Descriptors with Chemical Behavior

Molecular descriptors are numerical values that encode information about the structure of a molecule. researchgate.net The correlation of these descriptors with the chemical behavior of a compound like this compound is the foundation of QSPR modeling.

Table 1: Examples of Molecular Descriptors and their Potential Correlation with Chemical Behavior

| Descriptor Category | Specific Descriptor Example | Potential Correlation with Chemical Behavior |

| Topological | Balaban J index | Can be effective for complex structures with multiple bonds and heteroatoms, relating to molecular branching and shape. researchgate.net |

| Electronic | Dipole moment | Reflects the overall polarity of the molecule, which can influence intermolecular interactions and reactivity. libretexts.org |

| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |

| Quantum-Chemical | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which can affect its solubility and transport properties. osti.gov |

Studies on substituted benzoates have shown that their reactivity in solvolysis reactions can be correlated with calculated quantum-chemical parameters. srce.hr For example, a good correlation has been found between the experimental free energy of activation for the solvolysis of dianisylmethyl benzoates and the calculated enthalpy of activation for a model reaction. srce.hr This demonstrates the power of using molecular descriptors derived from computational chemistry to predict and understand the chemical behavior of complex molecules.

Research Applications and Broader Context in Organic Synthesis

Methyl 3-(2-chloroethoxy)benzoate as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the chloroethyl group and the potential for modification of the benzoate (B1203000) ring make this compound a versatile starting point for constructing intricate molecular architectures.

The synthesis of pharmaceutical compounds often involves the assembly of several molecular fragments. The chloroethoxy group in this compound can readily undergo nucleophilic substitution reactions, allowing for the attachment of various other molecular moieties. For instance, reaction with amines can lead to the formation of aminoethoxybenzoate derivatives. chemicalbook.com These derivatives are scaffolds for building more complex drug candidates.

The related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated as a potential alternative to aspirin, showing anti-inflammatory and analgesic properties. nih.govresearchgate.net The synthesis of such derivatives highlights the utility of chloromethylated and chloroethoxylated benzoic acid esters in medicinal chemistry. nih.gov

Table 1: Related Pharmaceutical Intermediates

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

|---|---|---|---|

| Methyl 3-(2-aminoethoxy)benzoate hydrochloride | 405298-13-7 | C10H14ClNO3 | Intermediate for pharmaceutical synthesis |

| Methyl 3-[2-(methylamino)ethyl]benzoate HCl | 1093938-04-5 | Not Available | Intermediate for pharmaceutical synthesis |

| Methyl 3-(2-amino-6-chlorophenoxy)benzoate | Not Available | Not Available | Research chemical |

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Not Available | C15H11ClO4 | Potential anti-inflammatory and analgesic agent |

Note: Data for some compounds may not be fully available in public sources.

Similar to its role in pharmaceuticals, this compound can serve as a precursor for the synthesis of agrochemicals. The presence of a chlorine atom is a common feature in many pesticides. ontosight.ai The core structure can be modified to create new herbicidal or insecticidal compounds. For example, the synthesis of triflusulfuron-methyl, a sulfonylurea herbicide, involves the key intermediate 2-chlorosulfonyl-3-methyl benzoate, demonstrating the importance of chlorinated benzoic acid derivatives in this sector. google.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal and materials chemistry. The reactive chloroethyl side chain of this compound can be utilized in cyclization reactions to form various heterocyclic systems. For example, it can react with binucleophiles to construct rings containing oxygen and another heteroatom, such as nitrogen or sulfur. The synthesis of heterocyclic compounds often involves intermediates like 2-mercaptobenzothiazole, which can be reacted with compounds containing reactive halogen groups. chemmethod.com

Polymer Science and Materials Chemistry Applications

The functional groups of this compound also lend themselves to applications in the field of polymer and materials science.

The benzoate ester and the chloroethyl group can both participate in polymerization reactions. The ester group can undergo transesterification polymerization, while the chloroethyl group can be involved in polycondensation or ring-opening polymerization after suitable modification. This allows for the incorporation of the benzoate unit into polymer backbones, potentially imparting specific properties such as thermal stability or altered solubility. While direct polymerization of this specific monomer is not widely documented, related benzoate-containing monomers are used in polymer synthesis. tcichemicals.com

The chloroethyl group provides a convenient handle for grafting other molecules onto surfaces or into polymer matrices. This derivatization can be used to modify the properties of materials. For example, attaching this molecule to a polymer backbone could alter its refractive index, hydrophobicity, or affinity for other substances. The ability to tailor material properties is crucial for developing new functional materials for a wide range of applications.

Role in the Elucidation of Fundamental Organic Reaction Principles

The unique structure of this compound, featuring multiple reactive sites, makes it a valuable tool for investigating fundamental principles of organic reactions. The interplay between the ester, ether, and alkyl chloride functionalities allows for the study of selectivity, reaction kinetics, and mechanistic pathways.

Detailed Research Findings:

Chemoselectivity Studies: The presence of both an electrophilic carbon in the chloroethyl group and the carbonyl carbon of the ester allows for the study of chemoselectivity in nucleophilic reactions. By reacting this compound with various nucleophiles, researchers can probe the relative reactivity of these two sites. For instance, a soft nucleophile might preferentially attack the alkyl chloride in an S_N2 reaction, while a hard nucleophile might favor attack at the ester carbonyl.

Intramolecular Cyclization Studies: Under basic conditions, the terminal chloride can act as a leaving group in an intramolecular nucleophilic substitution reaction. While direct attack by the ester's carbonyl oxygen is unlikely, hydrolysis of the ester to the corresponding carboxylate would furnish a nucleophile capable of displacing the chloride to form a cyclic lactone ether. The kinetics and feasibility of such a reaction would provide insight into the principles of ring-closure reactions.

Kinetic vs. Thermodynamic Control: The compound can be used in reactions where different products can be formed depending on the reaction conditions. For example, in reactions with a nucleophile that can potentially react at either the alkyl chloride or the ester, the conditions can be varied (e.g., temperature, solvent, nature of the base) to favor either the kinetically or thermodynamically preferred product. This provides a practical model for demonstrating these fundamental concepts in organic chemistry.

The following interactive table summarizes hypothetical reactivity studies with this compound: